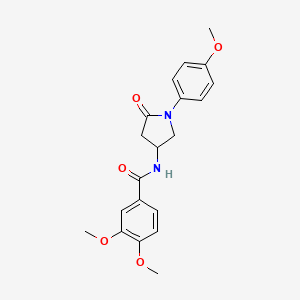

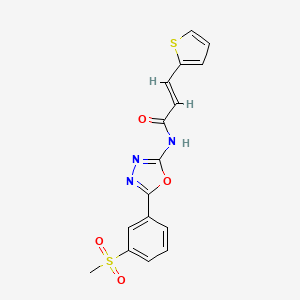

![molecular formula C16H14F3NO B2489966 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 861506-97-0](/img/structure/B2489966.png)

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves nucleophilic substitution reactions, aromatic nucleophilic substitution, or Staudinger reactions, providing a pathway to obtain various substituted benzamides with high yields and specific properties. Such synthetic routes allow for the targeted manipulation of molecular structures to achieve desired physical and chemical characteristics (Saeed et al., 2020).

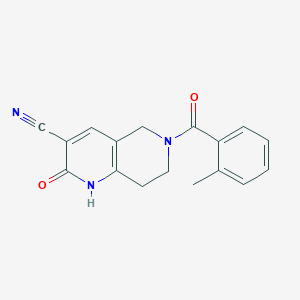

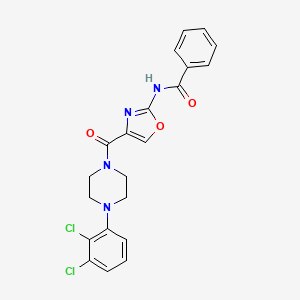

Molecular Structure Analysis

X-ray diffraction studies and Hirshfeld surface analysis are commonly employed to determine the crystal structure and intermolecular interactions of benzamide derivatives. These analyses reveal the arrangement of molecules in the solid state and the types of interactions, such as hydrogen bonding and π-interactions, that stabilize the molecular assemblies. DFT calculations further complement these studies by providing insights into the energetics of these interactions (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions that are essential for their functionalization and application. The presence of functional groups, such as the trifluoromethyl group, influences their reactivity and interaction with other molecules. The synthesis processes often involve reactions under specific conditions, using catalysts like boron trifluoride diethyl etherate to achieve the desired products (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal packing, are significantly influenced by their molecular structure. X-ray crystallography provides detailed information on the crystal packing, highlighting the role of intermolecular interactions in determining the physical properties of these compounds. The solubility in various solvents is a crucial parameter for their application in different fields (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity, are defined by their functional groups. Studies involving DFT calculations and experimental analyses provide insights into the electronic structure, which is fundamental in understanding the chemical behavior of these compounds. Such analyses are pivotal in designing molecules with specific chemical properties for targeted applications (Demir et al., 2015).

Scientific Research Applications

Medicinal Chemistry Applications :

- A study by Saeed et al. (2015) synthesized a series of benzamide derivatives, including compounds structurally related to 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide. These compounds showed potential biological applications and were screened for their inhibitory potential against various human enzymes, suggesting potential medicinal chemistry applications (Saeed et al., 2015).

- Nimbalkar et al. (2018) reported on the synthesis of benzamide derivatives for potential use as anti-tubercular agents. Their study involved molecular docking studies to understand the binding potential of these compounds, indicating their relevance in drug discovery processes (Nimbalkar et al., 2018).

Materials Science Applications :

- Liu et al. (2002) synthesized new aromatic diamines substituted with a trifluoromethyl group, including compounds related to 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide. These compounds were used to prepare polyimides with good solubility in organic solvents, indicating applications in the development of novel polymeric materials (Liu et al., 2002).

- Another application in materials science is demonstrated by the work of Hsiao and Wang (2016), who synthesized electropolymerizable monomers related to benzamide structures. These monomers were used to produce electrochromic polymer films, suggesting applications in optoelectronics (Hsiao & Wang, 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound may be classified under, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have a variety of biological activities, suggesting that this compound may have similar effects .

properties

IUPAC Name |

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-6-11(2)8-12(7-10)15(21)20-14-5-3-4-13(9-14)16(17,18)19/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDSQDAZGPMQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)